PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-MET-NH2
PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-MET-NH2
Brand Name:
Vulcanchem
CAS No.:
108437-89-4
VCID:
VC0027846
InChI:
InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
Molecular Formula:
C77H110N22O19S
Molecular Weight:
1679.922
PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-MET-NH2
CAS No.: 108437-89-4
Main Products
VCID: VC0027846
Molecular Formula: C77H110N22O19S
Molecular Weight: 1679.922
CAS No. | 108437-89-4 |
---|---|
Product Name | PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-MET-NH2 |
Molecular Formula | C77H110N22O19S |
Molecular Weight | 1679.922 |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Standard InChI | InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1 |
Standard InChIKey | PDVFIJHSKDEPIS-NJYMWGPYSA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
PubChem Compound | 71308668 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume